
2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with bromine, fluorine, and phenyl groups. It also contains an imino group attached to a methyl group, which is attached to a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The phenyl rings could provide a planar structure, while the bromine, fluorine, and imino groups could add complexity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromine, fluorine, and phenyl groups. For example, the compound might have a relatively high molecular weight due to the bromine atoms, and it might exhibit unique chemical reactivity due to the fluorine atoms .Wissenschaftliche Forschungsanwendungen
Prototropy and Radical Scavenging Activity
A study investigated Schiff bases, including compounds similar to 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol, for their prototropy and radical scavenging activities. Experimental and computational techniques were used to study solvent, substituent, and temperature dependence of prototropy, highlighting their potential as therapeutic agents and ingredients in the medicinal and food industries due to their antiradical activities. The findings suggest that these compounds could serve as active components in the pharmaceutical industry or as additives in the food industry (Ç. A. Kaştaş et al., 2017).
Chemosensors
Another research avenue for these compounds is their application as chemosensors. Derivatives based on 4-methyl-2,6-diformylphenol, a close relative to the compound of interest, have been shown to detect various metal ions, anions, and neutral molecules with high selectivity and sensitivity. This capability underlines the utility of these compounds in developing fluorescent chemosensors for a wide range of analytes, indicating their significant role in environmental monitoring, diagnostics, and chemical analysis (P. Roy, 2021).
Metal Complex Formation
The synthesis and characterization of polynuclear metal complexes using Schiff base ligands derived from compounds similar to this compound have been reported. These complexes have been studied for their structural characteristics, revealing insights into their potential applications in catalysis and materials science. The research demonstrates the versatility of these compounds in forming stable metal complexes with potential applications in catalytic processes and the development of new materials (M. Dolaz et al., 2004).
Anticancer Activity
Schiff bases, including derivatives of the compound , have been synthesized and characterized for their anticancer activity. Studies have shown that these compounds exhibit cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The mechanisms of action, including interaction with DNA and induction of apoptosis, underline the therapeutic potential of these compounds in cancer treatment (Noor Uddin et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[(2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYAHYBFWEYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)
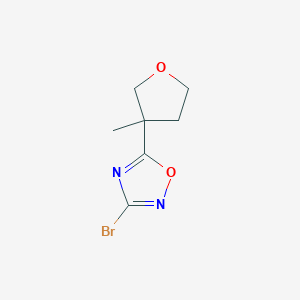
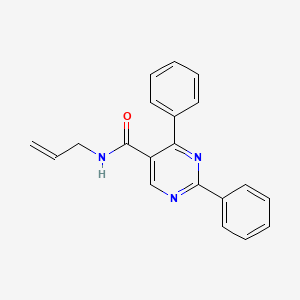

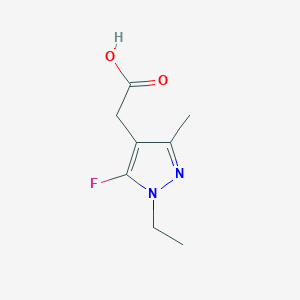
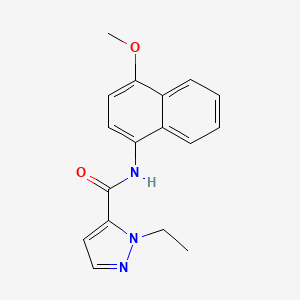
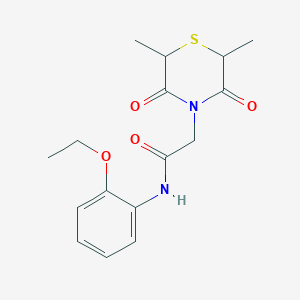

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)

![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)

![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)